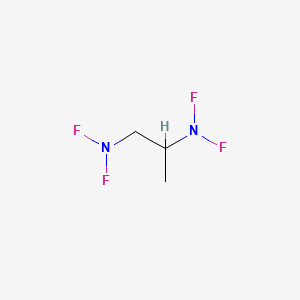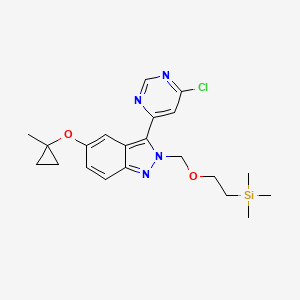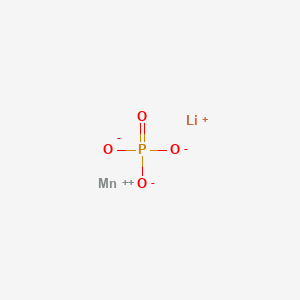![molecular formula C14H15NO3 B15293739 8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one CAS No. 16641-72-8](/img/structure/B15293739.png)
8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Phenoxycarbonyl)-8-azabicyclo[321]octane-3-one is a bicyclic compound that features a unique structural motif
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one typically involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds with high efficiency and complete diastereoselectivity .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include gold catalysts, propargylic carboxylates, and glycal-derived enynes . Reaction conditions typically involve controlled temperatures and specific solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include enantiomerically pure disubstituted 8-oxabicyclo[3.2.1]octanes and other related bicyclic compounds .
Applications De Recherche Scientifique
8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-oxa-3-azabicyclo[3.2.1]octane hydrochloride: A similar compound with a different functional group, used in various chemical applications.
11-oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with similar structural motifs, known for its biological activities.
Uniqueness
8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one is unique due to its specific structural features and the ability to undergo a wide range of chemical reactions with high selectivity and efficiency .
Propriétés
Numéro CAS |
16641-72-8 |
|---|---|
Formule moléculaire |
C14H15NO3 |
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
phenyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C14H15NO3/c16-12-8-10-6-7-11(9-12)15(10)14(17)18-13-4-2-1-3-5-13/h1-5,10-11H,6-9H2 |
Clé InChI |
GQLAOHBSJQCLON-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(=O)CC1N2C(=O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




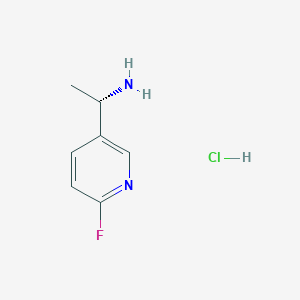
![a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)
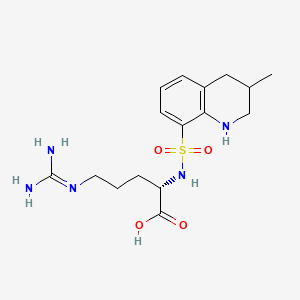
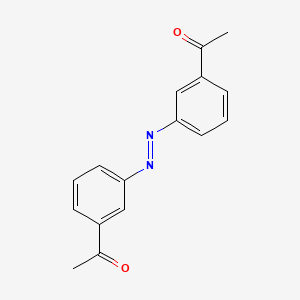
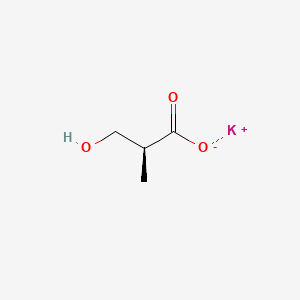
![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B15293688.png)
![1,3-Dihydrospiro[indene-2,2'-morpholine]](/img/structure/B15293699.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15293709.png)
